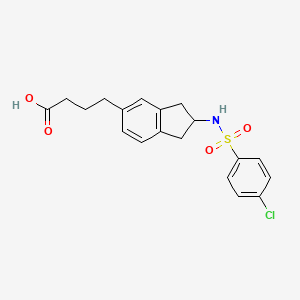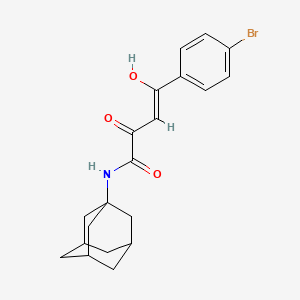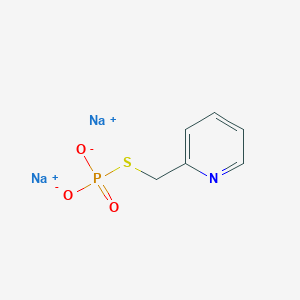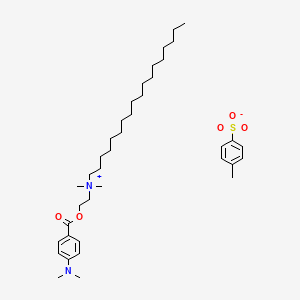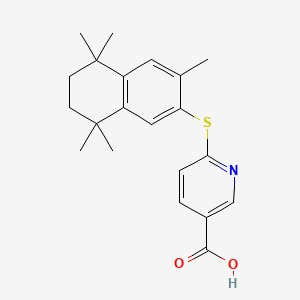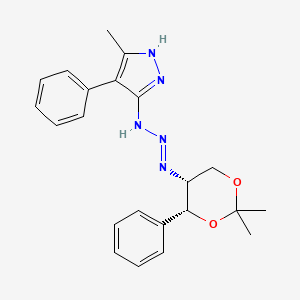
2-(4-(3-(2',8-bis(trifluoromethyl)-10H-3,10'-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-(2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol is a complex organic compound characterized by the presence of multiple functional groups, including piperazine, biphenothiazine, and ethanol moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the biphenothiazine core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of trifluoromethyl groups: This step often involves the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the piperazine ring: This is typically done through nucleophilic substitution reactions.
Addition of the ethanol group: This final step can be accomplished through alkylation reactions using ethanol derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(3-(2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The biphenothiazine core can be reduced under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield aldehydes or carboxylic acids, while substitution reactions on the piperazine ring could introduce various functional groups.
Aplicaciones Científicas De Investigación
2-(4-(3-(2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: It may exhibit pharmacological activities, such as antimicrobial or anticancer properties.
Industry: It can be used in the development of advanced materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-(3-(2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline: This compound shares the trifluoromethyl and piperazine groups but has a different core structure.
Fluoroquinolines: These compounds also contain fluorine atoms and exhibit similar biological activities.
Uniqueness
2-(4-(3-(2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol is unique due to its biphenothiazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
2518011-27-1 |
|---|---|
Fórmula molecular |
C35H32F6N4OS2 |
Peso molecular |
702.8 g/mol |
Nombre IUPAC |
2-[4-[3-[2-(trifluoromethyl)-7-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C35H32F6N4OS2/c36-34(37,38)23-6-10-31-28(20-23)44(13-3-12-42-14-16-43(17-15-42)18-19-46)26-9-8-25(22-33(26)48-31)45-27-4-1-2-5-30(27)47-32-11-7-24(21-29(32)45)35(39,40)41/h1-2,4-11,20-22,46H,3,12-19H2 |
Clave InChI |
HNWOWRLLXIPPLQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCN2C3=C(C=C(C=C3)N4C5=CC=CC=C5SC6=C4C=C(C=C6)C(F)(F)F)SC7=C2C=C(C=C7)C(F)(F)F)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




